molecular formula C15H13NO B14339904 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile CAS No. 106554-02-3

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile

Cat. No.: B14339904
CAS No.: 106554-02-3
M. Wt: 223.27 g/mol
InChI Key: ZYWFPXXEOWCHKZ-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile is a benzonitrile derivative featuring a hydroxyphenylethyl substituent at the para position of the benzonitrile core. This compound combines a polar nitrile group with a hydroxyphenyl moiety, which may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents. Benzonitrile derivatives are widely studied for their roles as nonlinear optical (NLO) chromophores, corrosion inhibitors, and bioactive molecules .

Properties

CAS No.

106554-02-3

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)ethyl]benzonitrile

InChI

InChI=1S/C15H13NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H,1-2H2

InChI Key

ZYWFPXXEOWCHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under specific conditions to facilitate the substitution reaction . Another method involves the hydrosilylation reaction in the presence of an iron complex catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalyst, are tailored to maximize the production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.

    Medicine: Research into its pharmacological properties explores its potential therapeutic uses.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile with structurally or functionally related benzonitrile derivatives, emphasizing synthesis, properties, and applications.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Compound Name (Structure) Molecular Formula Key Functional Groups Applications/Properties Reference
This compound C₁₅H₁₃NO Benzonitrile, hydroxyphenylethyl Hypothesized: NLO materials, drug design
ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile] C₂₃H₂₃N₂O Benzonitrile, benzofuran, pyrrolidine Histamine H3 receptor antagonist; cognitive enhancement
4-((E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl)-benzonitrile C₁₁H₉N₅S Benzonitrile, triazole, thione Crystal engineering, weak intermolecular interactions
4-((E)-(3-((E)-(Hexylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile (S1) C₂₀H₂₁N₅O Benzonitrile, diazene, Schiff base Corrosion inhibition (steel protection)
(Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (A) C₁₅H₁₀N₂O Benzonitrile, cyano-vinyl, furan NLO chromophore in polymer composites
2-(4-Hydroxyphenyl)acetonitrile (Compound 8) C₈H₇NO Acetonitrile, hydroxyphenyl Antimicrobial activity (isolated from fungi)

Key Comparisons:

Pharmacological Activity ABT-239: A potent nonimidazole histamine H3 receptor antagonist with high selectivity (pKi = 8.9–9.5) and efficacy in cognitive enhancement and schizophrenia models. Its benzofuran and pyrrolidine substituents enhance blood-brain barrier penetration . this compound: The hydroxyphenylethyl group may confer antioxidant or estrogen-like bioactivity, though direct evidence is lacking.

Material Science Applications NLO Chromophores (e.g., Compound A): Benzonitrile derivatives with π-conjugated systems (e.g., cyano-vinyl-furan) exhibit high hyperpolarizability (β = 300–600 × 10⁻³⁰ esu), making them suitable for optoelectronic devices . this compound: The hydroxyphenyl group could enhance thermal stability and dipole alignment in polymer matrices.

Corrosion Inhibition

  • Schiff Base Derivatives (S1) : Diazene-linked benzonitriles with alkyl chains (e.g., hexyl) adsorb onto metal surfaces, achieving >90% inhibition efficiency via hydrophobic shielding .

Synthetic Routes

  • ABT-239 : Synthesized via palladium-catalyzed cross-coupling and piperazine alkylation .
  • Triazole Derivatives () : Formed via condensation reactions between benzonitrile aldehydes and heterocyclic amines, stabilized by C–H···S interactions .

Table 2: Pharmacokinetic and Physicochemical Properties

Compound LogP Solubility (mg/mL) Bioavailability (%) Half-Life (h) Key Interactions
ABT-239 3.2 0.15 (water) 52–89 4–29 H3 receptor binding, CYP3A4
S1 (Schiff Base) 4.8 <0.01 (water) Metal surface adsorption
Compound A (NLO) 2.5 0.8 (DMSO) π-π stacking in PVK matrix

Research Findings and Contradictions

  • ABT-239 vs. Older Antagonists : ABT-239 shows 10–150× higher potency than thioperamide in cognitive models but lacks affinity for H1/H2 receptors, reducing side effects .
  • Schiff Base Efficacy : Long alkyl chains (e.g., dodecyl in S2) improve corrosion inhibition but reduce solubility, highlighting a trade-off in design .
  • Crystal Packing : Weak C–H···π interactions dominate in azide-containing benzonitriles (), whereas thione groups () favor C–H···S bonds .

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